molecular formula C13H19F2O4P B2384495 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate CAS No. 1159000-83-5

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate

Cat. No. B2384495
M. Wt: 308.262
InChI Key: PACXEIBKRJRHNM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate is a chemical compound with the molecular formula C13H19F2O4P1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate. However, the synthesis of similar compounds often involves complex organic chemistry reactions. More research is needed to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate is defined by its molecular formula, C13H19F2O4P1. This indicates that the molecule is composed of 13 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 4 oxygen atoms, and 1 phosphorus atom1. However, the specific arrangement of these atoms in the molecule is not provided in the available resources.



Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate. However, a related compound, 1,1-Difluoro-2-phenylcyclopropane, was found to undergo hydrogenolysis over PdO or Raney nickel2. The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate are not fully detailed in the available resources. However, it is known that the molecular weight of the compound is 308.2621.


Scientific Research Applications

Synthesis and Phosphate Mimics

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate has not been directly studied; however, research on similar compounds provides insights into potential applications. For example, Delaunay et al. (2015) reported the synthesis of diethyl glycosamine-1-difluoromethylphosphate as a phosphate mimic. This process involved a Michael addition of diethyl(difluoro-(trimethylsilyl)methyl)phosphonate on 2-nitroglycals, followed by a reduction step to access phosphate analogs. Such analogs are valuable in biochemical studies where phosphate functional groups play a critical role (Delaunay, Poisson, Jubault, & Pannecoucke, 2015).

Anion Receptors and Sensing

Fluorinated compounds, such as those related to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate, have been studied for their utility in anion recognition and sensing. Anzenbacher et al. (2000) explored the use of fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline as neutral anion receptors. These receptors showed enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate, with potential applications in sensing technologies (Anzenbacher, Try, Miyaji, Jursíková, Lynch, ‡. A. Manuel Marquez, & Sessler, 2000).

Photorelease Studies

The study of photorelease mechanisms in phosphate derivatives is relevant to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate. Rajesh, Givens, and Wirz (2000) examined the photodissociation of benzoin diethyl phosphate (a "caged" phosphate). They identified the lowest triplet state of this compound as reactive, leading to the release of diethyl phosphoric acid. Such studies contribute to understanding light-induced reactions in phosphate esters, which could be applicable to 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate (Rajesh, Givens, & Wirz, 2000).

Phosphorylation and Structural Elucidation

Costa, Alves, and Silva (2021) conducted a full structural elucidation of a similar compound, diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate. This study provides insights into the structural characteristics of phosphate compounds, which could be relevant for understanding the properties of 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate (Costa, Alves, & Silva, 2021).

Adhesive Polymers

Phosphate derivatives have been investigated for their potential use in adhesive polymers. Moszner et al. (2006) synthesized 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate and explored its application in adhesive polymers. These polymers showed good solubility and hydrolytic stability, making them suitable for dental applications (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).

Battery Technology

The role of phosphate compounds in enhancing the performance of lithium-ion batteries has been studied. Liang et al. (2019) investigated tris(2-(thiophen-2-yl) ethyl) phosphate for its ability to optimize electronic and ionic conductivity in high-voltage lithium-ion batteries. The incorporation of phosphorus elements improved interfacial lithium ion conductivities (Liang, Huang, Zheng, Shi, Sun, & Xiang, 2019).

Safety And Hazards

The safety and hazards associated with 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate are not specified in the available resources. It is important to handle all chemical compounds with appropriate safety measures to prevent any potential harm.


Future Directions

The future directions for research on 1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate are not specified in the available resources. Given its use in research, it is likely that future studies will continue to explore its properties and potential applications. However, more specific predictions would require additional information on current research trends and objectives.


Please note that the information provided is based on the available resources and may not be fully comprehensive. For a more detailed analysis, it would be beneficial to consult scientific literature or experts in the field.


properties

IUPAC Name

[(2R)-1,1-difluoro-2-phenylpropan-2-yl] diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2O4P/c1-4-17-20(16,18-5-2)19-13(3,12(14)15)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACXEIBKRJRHNM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(C)(C1=CC=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)O[C@](C)(C1=CC=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-2-phenylpropan-2-yl diethyl phosphate

Citations

For This Compound
1
Citations
P Beier, R Pohl, AV Alexandrova - Synthesis, 2009 - thieme-connect.com
Substituted 2-aryl-2-hydroxy-1, 1-difluorophosphonates undergo a reaction with potassium tert-butoxide to provide selectively (Z)-2-fluoro-1-arylvinyl phosphates in high yields. …
Number of citations: 19 www.thieme-connect.com

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